molecular formula C8H7NS B13143372 Pyridine,3-ethynyl-5-(methylthio)-

Pyridine,3-ethynyl-5-(methylthio)-

Cat. No.: B13143372
M. Wt: 149.21 g/mol
InChI Key: YLNUXNRKEMEFAQ-UHFFFAOYSA-N
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Description

Pyridine,3-ethynyl-5-(methylthio)- is a pyridine derivative substituted with an ethynyl (-C≡CH) group at position 3 and a methylthio (-SCH₃) group at position 4. The ethynyl group introduces rigidity and electron-withdrawing properties due to sp-hybridization, while the methylthio group contributes sulfur-mediated hydrophobic interactions and moderate electron-donating effects.

Properties

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

3-ethynyl-5-methylsulfanylpyridine

InChI

InChI=1S/C8H7NS/c1-3-7-4-8(10-2)6-9-5-7/h1,4-6H,2H3

InChI Key

YLNUXNRKEMEFAQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=CC(=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine,3-ethynyl-5-(methylthio)- can be achieved through several methods. One common approach involves the base-promoted one-pot synthesis via aromatic alkyne annulation using benzamides as the nitrogen source . This method typically employs cesium carbonate (Cs₂CO₃) as a base and sulfolane as a solvent, resulting in the formation of pyridine derivatives through a formal [2+2+1+1] cyclocondensation reaction.

Industrial Production Methods

Industrial production methods for Pyridine,3-ethynyl-5-(methylthio)- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, can be applied. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyridine,3-ethynyl-5-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carbonyl compounds, while substitution of the methylthio group can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pyridine,3-ethynyl-5-(methylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine,3-ethynyl-5-(methylthio)- involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π stacking interactions, while the methylthio group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

SIB-1765F Enantiomers
  • Structure : (R)- and (S)-3-ethynyl-5-(1-methyl-pyrrolidin-2-yl)-pyridine but-2-enedioic acid.
  • Comparison :
    • The (S)-enantiomer (SIB-1508Y) demonstrated enhanced vigilance performance in rodent models without significant locomotor stimulation, advancing to Phase II trials for Parkinson’s disease .
    • Unlike the target compound, the pyrrolidinyl substituent at position 5 introduces chirality, which critically influences receptor binding and selectivity. The methylthio group in Pyridine,3-ethynyl-5-(methylthio)- may offer similar stereochemical flexibility but with distinct electronic profiles due to sulfur’s polarizability .
Pyridinylimidazole Derivatives
  • Structure : 2-Fluoro-4-(4-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)pyridine.
  • Comparison :
    • The methylthio group at position 2 of the imidazole ring enhances kinase (p38α) selectivity by modulating hydrophobic interactions. In contrast, the target compound’s methylthio group at pyridine position 5 may favor binding to nicotinic acetylcholine receptors or other sulfur-sensitive targets .

Electronic and Steric Properties

3-[(3-Fluoro-5-nitrophenyl)thio]pyridine
  • Structure : Pyridine with a thio-linked 3-fluoro-5-nitrophenyl group.
  • Comparison :
    • The electron-withdrawing nitro and fluoro groups reduce pyridine ring electron density, increasing electrophilicity. In contrast, the ethynyl group in the target compound withdraws electrons via sp-hybridization, while the methylthio group donates electrons slightly, creating a polarized electronic environment .
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate
  • Structure : Features a thioxo (-S=O) group at position 5.
  • This difference may affect solubility and metabolic stability, with methylthio offering better lipophilicity for blood-brain barrier penetration in neurological applications .

Physicochemical and Pharmacokinetic Profiles

Compound Name Substituents LogP (Predicted) Key Biological Activity Source
(S)-3-ethynyl-5-(1-methyl-pyrrolidin-2-yl)-pyridine Ethynyl (C3), pyrrolidinyl (C5) ~1.8 Nicotinic receptor modulation
2-Fluoro-4-(4-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)pyridine Methylthio (C2), fluorophenyl (C4) ~3.2 Kinase inhibition (p38α)
3-[(3-Fluoro-5-nitrophenyl)thio]pyridine Thio-fluoronitrophenyl (C3) ~2.5 Electrophilic reactivity
Pyridine,3-ethynyl-5-(methylthio)- (Target) Ethynyl (C3), methylthio (C5) ~2.0 (estimated) Hypothetical: Neurological targets N/A

Notes:

  • The target compound’s predicted LogP (~2.0) balances lipophilicity (methylthio) and polarity (ethynyl), suggesting favorable bioavailability.
  • Analogs with methylthio groups show diverse target engagement, underscoring the substituent’s versatility .

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